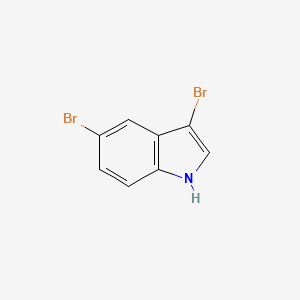
Benzyl N-(2-amino-2-phenylethyl)carbamate
Übersicht
Beschreibung
Benzyl N-(2-amino-2-phenylethyl)carbamate is a type of carbamate compound . Carbamates are useful protecting groups for amines and are essential for the synthesis of peptides . They can be installed and removed under relatively mild conditions . The compound can be viewed as the ester of carbamic acid and benzyl alcohol, although it is produced from benzyl chloroformate with ammonia .
Synthesis Analysis
Carbamates are typically synthesized through a three-component coupling of amines, carbon dioxide, and halides . This method offers mild reaction conditions and short reaction times, and avoids N-alkylation of the amine and overalkylation of the carbamate . In addition, chiral substrates were resistant to racemization .Molecular Structure Analysis
The molecular structure of this compound is C16H18N2O2 . It can be viewed as the ester of carbamic acid (O=C(OH)(NH2)) and benzyl alcohol .Chemical Reactions Analysis
Carbamates, including this compound, can undergo various chemical reactions. One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group, which can be removed with strong acid (trifluoroacetic acid) or heat . The carboxybenzyl (CBz) group has a benzyl group and can be removed using catalytic hydrogenation (Pd-C, H2) .Physical And Chemical Properties Analysis
This compound is a white solid that is soluble in organic solvents and moderately soluble in water . Its molecular formula is C16H18N2O2 .Wissenschaftliche Forschungsanwendungen
Non-phosgene Synthesis of N-substituted Carbamates : A significant area of research focuses on the synthesis of N-substituted carbamates without using phosgene, aiming for greener chemistry practices. Various carbonyl reagents, including CO, dimethyl carbonate, CO2, and alkyl carbamates, are explored for this purpose. Among these, alkyl carbamates have emerged as a leading option due to their low toxicity, high activity, and simple preparation methods. CO2-derived N-substituted carbamates are particularly notable for their role in chemical CO2 utilization, representing an environmentally friendly approach to carbamate synthesis (Shang Jianpen, 2014).
Metabolic Stability of Carbamates : The metabolic stability of carbamates is a key factor in their pharmacological efficacy and environmental impact. A study categorizing carbamates based on their substituents revealed trends in metabolic stability, providing insights into designing carbamates for specific applications, whether as drugs, prodrugs, or pesticides (F. Vacondio, Claudia Silva, M. Mor, B. Testa, 2010).
Degradation and Environmental Impact of N-phenyl Carbamates : Another area of research is the environmental impact and degradation pathways of N-phenyl carbamates, such as chlorpropham. Studies on their hydrolysis, biolysis, photolysis, and thermal degradation processes, as well as legislative perspectives on their use, are critical for understanding their lifecycle and mitigating potential environmental harm (Margaret J. Smith, G. Bucher, 2012).
Reductive Carbonylation of Nitro Aromatics Using CO : The catalytic reduction of nitro aromatics to amines, isocyanates, carbamates, and ureas using CO is a significant chemical process with implications for the synthesis of various N-substituted carbamates. This process's mechanistic understanding has evolved, with recent studies focusing on metal-catalyzed reactions for efficient and selective synthesis (A. M. Tafesh, J. Weiguny, 1996).
Wirkmechanismus
Target of Action
Benzyl N-(2-amino-2-phenylethyl)carbamate is a carbamate compound . Carbamates are known to be useful protecting groups for amines, which are essential for the synthesis of peptides . The primary targets of this compound are therefore amines in peptide synthesis.
Mode of Action
The compound acts as a protecting group for amines during peptide synthesis . It can be installed and removed under relatively mild conditions . The nitrogen of a carbamate is relatively non-nucleophilic, which allows it to protect the amine during the synthesis process .
Biochemical Pathways
The compound plays a crucial role in the biochemical pathway of peptide synthesis . It protects the amine group during the synthesis process, preventing unwanted reactions and ensuring the correct formation of the peptide bond .
Pharmacokinetics
The pharmacokinetics of this compound are largely determined by its role as a protecting group in peptide synthesis . Its ADME properties are influenced by the conditions under which it is installed and removed. For instance, it can be removed with strong acid or heat .
Result of Action
The result of the compound’s action is the successful synthesis of peptides with the correct structure . By protecting the amine group during synthesis, it ensures that the peptide bond is formed correctly, leading to the production of the desired peptide .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, its removal can be facilitated by the presence of strong acid or heat . Furthermore, its efficacy and stability can be affected by the conditions under which the peptide synthesis takes place .
Eigenschaften
IUPAC Name |
benzyl N-(2-amino-2-phenylethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c17-15(14-9-5-2-6-10-14)11-18-16(19)20-12-13-7-3-1-4-8-13/h1-10,15H,11-12,17H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRGWXRXVMOOPKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60597406 | |
| Record name | Benzyl (2-amino-2-phenylethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60597406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1041261-05-5 | |
| Record name | Benzyl (2-amino-2-phenylethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60597406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


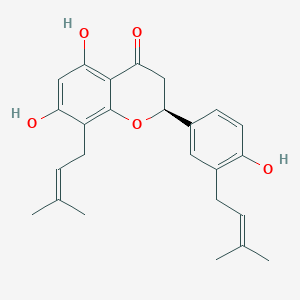



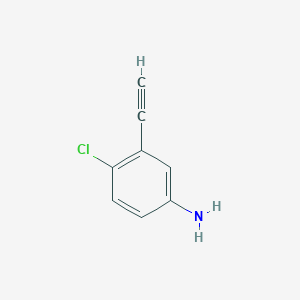
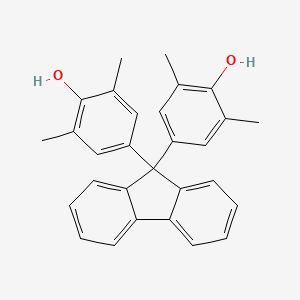
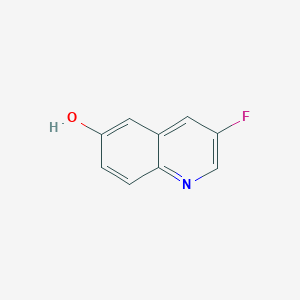
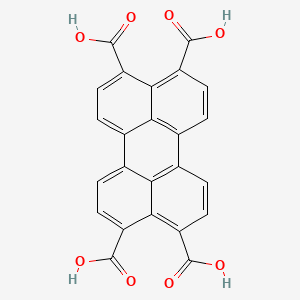

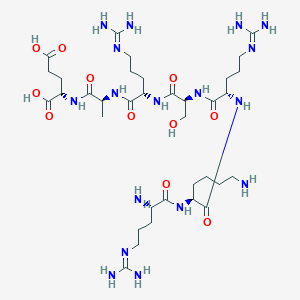

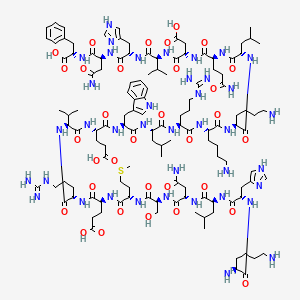
![(1R,20S,21S,22R)-9,12-Dimethoxy-21,22-dimethyl-5,7,14,16,23-pentaoxahexacyclo[18.2.1.02,10.04,8.011,19.013,17]tricosa-2,4(8),9,11,13(17),18-hexaene](/img/structure/B3029875.png)
